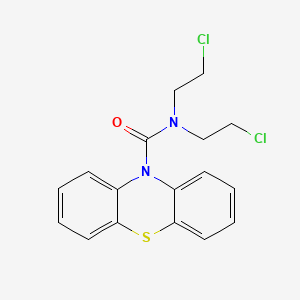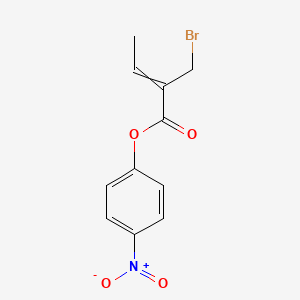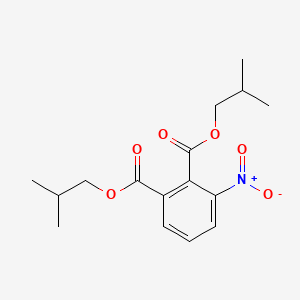
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₆H₂₁NO₆ It is a derivative of 3-nitrophthalic acid, where the carboxyl groups are esterified with 2-methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrophthalic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-aminobenzene-1,2-dicarboxylate.
Reduction: The major products are 3-nitrophthalic acid and 2-methylpropanol.
Substitution: The major products depend on the nucleophile used, such as 3-nitroaniline derivatives.
科学的研究の応用
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar structure but lacks the nitro group.
Diisobutyl phthalate: Another ester of phthalic acid with similar properties.
3-Nitrophthalic acid: The parent compound without esterification.
Uniqueness
Bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63181-76-0 |
|---|---|
分子式 |
C16H21NO6 |
分子量 |
323.34 g/mol |
IUPAC名 |
bis(2-methylpropyl) 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO6/c1-10(2)8-22-15(18)12-6-5-7-13(17(20)21)14(12)16(19)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChIキー |
KPVFLCPENCRJPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


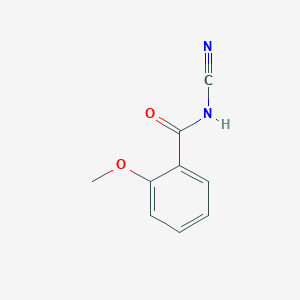


![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)

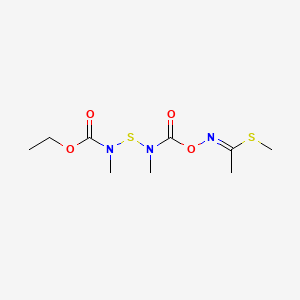
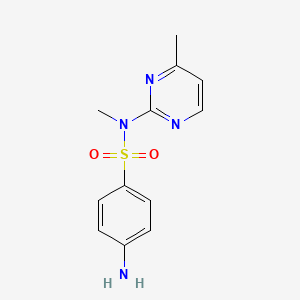
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)

